molecular formula C14H14ClN5 B12179119 N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12179119
M. Wt: 287.75 g/mol
InChI Key: GJEJSHHEZLUQIC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-ethyl group and a 6-amino-linked 2-chlorobenzyl moiety. The 2-chlorobenzyl group enhances lipophilicity and may engage in halogen bonding, while the ethyl substituent at position 3 balances steric bulk and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with ethyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization with a suitable reagent to form the triazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among analogs include substitutions at position 3 of the triazolopyridazine core and modifications to the amino-linked side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name (Source) Position 3 Substituent Amino Group Substituent Biological Activity Key Findings
Target Compound 3-Ethyl 2-Chlorobenzyl BRD4 inhibition (hypothesized) Chlorine enhances lipophilicity; ethyl optimizes steric bulk
Z1272770102 () 3-Ethyl 3-(1H-Indol-3-yl)propan-1-ol BRD4 inhibition Indole moiety enables π-π interactions in binding pockets
Compound 22 () 6-Ethyl 2-(Thiophen-2-yl)ethyl Undisclosed Ethyl at position 6 may shift target specificity vs. position 3
Z1220635364 () 3-Methyl 2-(5-Fluoro-1H-indol-3-yl)ethyl BRD4 inhibition Fluorine increases electronegativity, enhancing polar interactions
13b () 3-Methyl 4-Fluorobenzyl Antiproliferative Fluorine improves solubility and target affinity
Compound 9 () 3-Methyl 2-(Pyridin-4-yl)ethyl Undisclosed Pyridine introduces hydrogen-bonding potential

Structure-Activity Relationship (SAR) Insights

  • Position 3 Substitutions: Ethyl vs. Cyclopropyl and Cyclobutyl: Compounds like Z2701558508 (3-cyclopropyl, ) and cyclobutyl derivatives () demonstrate that larger cyclic groups at position 3 may reduce conformational flexibility, affecting potency .
  • Amino Group Modifications: Aryl vs. This may enhance selectivity for targets with halogen-sensitive binding sites . Fluorine Effects: Fluorinated analogs (e.g., Z1220635364, 13b) show improved binding affinities due to fluorine’s electronegativity and participation in C-F···H interactions .

Biological Activity

N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure combines a triazole and pyridazine moiety, which contributes to its pharmacological potential. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H14ClN5C_{14}H_{14}ClN_5 with a molecular weight of 287.75 g/mol. The presence of the 2-chlorobenzyl group significantly influences its chemical reactivity and biological properties. The triazolo-pyridazine framework is known for its ability to interact with various biomolecules, making it a subject of interest for drug development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that derivatives of this class can inhibit key enzymes involved in cancer progression, such as carbonic anhydrase and cholinesterase , which are crucial in several metabolic pathways .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (μM) against A549IC50 (μM) against MCF-7IC50 (μM) against HeLa
This compoundTBDTBDTBD
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019Not applicableNot applicable

The compound's effectiveness is often compared to known inhibitors like Foretinib , which serves as a reference for assessing the potency of new compounds .

The mechanism by which this compound exerts its biological effects is believed to involve binding to specific targets within cancer cells. For instance, studies have demonstrated that certain derivatives can bind effectively to the ATP-binding site of kinases involved in tumor growth . This binding disrupts normal signaling pathways that promote cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents significantly affect both the potency and selectivity of the compound:

  • The chlorobenzyl substituent enhances lipophilicity and potentially increases membrane permeability.
  • Substitutions at positions on the triazole or pyridazine rings can modulate enzyme inhibition profiles and cytotoxicity.

Table 2: Comparison of Structural Variants

Compound NameKey Structural FeatureBiological Activity
Ethyl 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoateMethoxy groupModerate cytotoxicity
Ethyl 2-{[3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoateNitro substituentEnhanced reactivity
Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoateFluoro groupUnique fluorine effects

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

  • In Vitro Studies : A study evaluated the cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa) using the MTT assay. The results indicated significant cytotoxic effects with IC50 values below 5 μM for several derivatives .
  • Enzyme Inhibition : Research has demonstrated that compounds within this class can inhibit c-Met kinase with comparable potency to established inhibitors like Foretinib .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves cyclization of hydrazine derivatives with ketones/aldehydes to form the triazole ring, followed by nucleophilic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the 2-chlorobenzyl and ethyl groups. Key parameters include:

  • Temperature : 80–120°C for cyclization steps to avoid side reactions .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for aryl substitutions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligand optimization critical for regioselectivity .
    • Yield Optimization : Use of excess reagents (1.2–1.5 eq) for sterically hindered steps and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl proton shifts at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) to verify molecular weight (theoretical ~331.8 g/mol) and detect trace impurities .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibitory activity?

  • Core Modifications :

  • Triazole Ring : Substitution at position 3 (e.g., ethyl vs. trifluoromethyl) alters steric bulk, affecting kinase binding pockets. Ethyl groups improve solubility but may reduce affinity for hydrophobic regions .
  • Chlorobenzyl Group : Para vs. ortho substitution (e.g., 2-chloro vs. 4-chloro) impacts π-π stacking with kinase hinge regions. Ortho-substituted analogs show higher selectivity in PIM kinase inhibition .
    • Bioisosteric Replacement : Replacing the pyridazine ring with pyrimidine or imidazo[1,2-b]pyridazine scaffolds modulates ATP-binding site interactions .

Q. How should researchers resolve contradictions in reported bioactivity data across different cell lines?

  • Experimental Design :

  • Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) and multiple cell lines (e.g., HCT-116, MCF-7) to assess consistency .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
    • Data Interpretation :
  • Metabolic Stability : Differences in CYP450 metabolism across cell lines may explain IC₅₀ variability. Test with liver microsomes .
  • Membrane Permeability : Use Caco-2 assays to correlate cellular uptake with activity discrepancies .

Q. What computational strategies predict this compound’s target engagement and binding modes?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Glide for docking into kinase ATP pockets (e.g., PIM1, PDB: 2O63). Focus on hinge-region hydrogen bonds (e.g., NH of triazole with Glu121) .
  • Scoring Metrics : Prioritize poses with MM-GBSA ΔG < −50 kcal/mol and RMSD < 2.0 Å from crystallographic references .
    • MD Simulations :
  • Conditions : 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability. Clustering analysis identifies dominant conformations .

Q. Key Considerations for Methodological Rigor

  • Reproducibility : Detailed reporting of solvent grades (e.g., anhydrous DMF), inert atmosphere (N₂/Ar), and catalyst lot numbers .
  • Data Transparency : Public deposition of crystallographic data (e.g., Cambridge Crystallographic Database) for derivative structures .

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H14ClN5/c1-2-13-17-18-14-8-7-12(19-20(13)14)16-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,19)

InChI Key

GJEJSHHEZLUQIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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